molecular formula C16H14N2O3 B13982947 5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one CAS No. 552331-78-9

5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one

Cat. No.: B13982947
CAS No.: 552331-78-9
M. Wt: 282.29 g/mol
InChI Key: MRBMSHXWGZAOOX-UHFFFAOYSA-N
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Description

5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a methoxyphenyl group attached to the naphthyridine core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one typically involves the reaction of 4-methoxybenzyl chloride with 2-hydroxy-1,7-naphthyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylhydrazine: Shares the methoxyphenyl group but differs in the core structure.

    Omeprazole: Contains a methoxy group and a pyridine ring but has a different overall structure.

    3-[5-Methoxy-1-(4-methoxy-benzenesulfonyl)-1H-indol-3-yl]-propionic acid: Similar methoxy and phenyl groups but different core structure .

Uniqueness

5-[(4-Methoxyphenyl)methoxy]-1,7-naphthyridin-2(1H)-one is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

552331-78-9

Molecular Formula

C16H14N2O3

Molecular Weight

282.29 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-1H-1,7-naphthyridin-2-one

InChI

InChI=1S/C16H14N2O3/c1-20-12-4-2-11(3-5-12)10-21-15-9-17-8-14-13(15)6-7-16(19)18-14/h2-9H,10H2,1H3,(H,18,19)

InChI Key

MRBMSHXWGZAOOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C3C=CC(=O)NC3=CN=C2

Origin of Product

United States

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